N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . They have shown potential anticancer activity .
Synthesis Analysis
Benzodioxole derivatives have been synthesized through a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The molecular structure of benzodioxole derivatives has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .
Chemical Reactions Analysis
Benzodioxole derivatives have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Physical and Chemical Properties Analysis
The physical properties of dioxole functionalized metal–organic frameworks (MOFs) have been reported .
Scientific Research Applications
Synthesis and Structural Characterization
- A variety of benzene-carboxamide derivatives, including those with morpholinoethyl and fluorophenyl components, have been synthesized and characterized for their structural properties. These compounds have demonstrated effectiveness in inhibiting cancer cell proliferation (Kelly et al., 2007).
Antitumor Activity
- Several studies have highlighted the antitumor activity of compounds similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds show distinct inhibition of cancer cell proliferation, indicating potential applications in cancer research and therapy (Lu et al., 2017), (Hao et al., 2017), (Ji et al., 2018).
Antimicrobial Activity
- Research on 1,2,4-triazole derivatives, which include morpholinoethyl and fluorophenyl components, suggests these compounds have potential as antimicrobial agents. Studies have shown these compounds to exhibit good to moderate antimicrobial activity, suggesting their application in battling microbial infections (Sahin et al., 2012).
Biochemical Studies
- Other studies involving similar compounds have focused on understanding their biochemical properties, such as interactions with lipid bilayer surfaces and the control of redox reactions. This research provides insights into the potential biochemical applications of these compounds (Alakoskela & Kinnunen, 2001).
Potential in Fluorescent Probes
- Benzoxazole derivatives, which share structural similarities with this compound, have been studied for their applicability in developing fluorescent probes. These compounds are sensitive to pH changes and can be used in designing pH-sensitive fluorescence switches (Tanaka et al., 2001).
Applications in Neuroscience
- Similar compounds have been used in neuroscience, particularly in studying serotonin receptors in the living brain, offering insights into their potential applications in neurological research (Kepe et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-16-4-1-14(2-5-16)17(23-7-9-25-10-8-23)12-22-20(24)15-3-6-18-19(11-15)27-13-26-18/h1-6,11,17H,7-10,12-13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNDKAXAQDSHLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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